hornetin
Description
Properties
CAS No. |
106494-37-5 |
|---|---|
Molecular Formula |
C10H14O4-2 |
Synonyms |
hornetin |
Origin of Product |
United States |
Methodologies for Isolation and Purification of Hornetin
Chromatographic Separation Techniques
Chromatographic techniques are essential for fractionating the complex mixture of proteins, peptides, and other molecules present in crude hornet venom. Gel permeation and ion-exchange chromatography have been successfully employed in the purification of hornetin.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume wikipedia.org. In this technique, a sample is passed through a column packed with porous beads. Larger molecules that cannot enter the pores elute faster, while smaller molecules that can enter the pores have a longer path through the column and elute later wikipedia.org.
In the isolation of this compound, gel permeation chromatography serves as an initial step to separate proteins based on their molecular weight. Studies have utilized columns such as Fractogel TSK HW 50 nih.govnih.gov and Sephadex G-200 phorteeducacional.com.br or Sephadex G-100 unesp.br for this purpose. For instance, purification of this compound from Vespa flavitarsus venom involved gel permeation on a Fractogel TSK HW 50 column nih.gov. Similarly, gel filtration on a Fractogel TSK HW 50 column was used in the purification of a lethal protein from Vespa basalis venom, identified as having a molecular mass of about 32 kDa nih.gov. This step helps to remove smaller peptides and larger aggregates or cellular debris from the venom sample, enriching the fraction containing this compound, which has been reported to have a molecular mass of approximately 32 kDa nih.govnih.gov.
Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge cytivalifesciences.com.cn. This technique utilizes a stationary phase containing charged functional groups that reversibly bind to oppositely charged molecules in the sample cytivalifesciences.com.cn. The binding affinity is influenced by the pH and ionic strength of the mobile phase cytivalifesciences.com.cn.
Following gel permeation, ion-exchange chromatography is a crucial step for purifying this compound. This compound is characterized as a highly basic protein with an isoelectric point (pI) of 10.2 nih.gov. Due to its basic nature, cation-exchange chromatography is typically employed, where the stationary phase contains negatively charged groups that bind positively charged molecules. Studies have used cation exchangers such as carboxymethylcellulose CM 52 nih.gov and CM-Trisacryl M nih.gov for the purification of this compound. By applying the protein mixture to a cation-exchange column at a pH below this compound's pI, this compound binds to the stationary phase. Elution is then achieved by increasing the ionic strength (e.g., by increasing salt concentration) or changing the pH of the mobile phase, which disrupts the ionic interactions between this compound and the stationary phase, allowing the protein to elute in a purified form cytivalifesciences.com.cn. This step effectively separates this compound from other venom components with different charge properties, leading to a highly purified preparation.
Structural Elucidation and Primary Characterization of Hornetin
Classification as a Peptide Molecule
Hornetin is classified as a protein, which is a type of peptide molecule. nih.govnih.gov Proteins are large peptides composed of one or more long chains of amino acid residues. The molecular mass of this compound has been determined to be approximately 32 kDa. nih.govnih.gov Wasp venom, in general, is a complex mixture containing high molecular weight proteins, smaller peptides, bioactive amines, and amino acids, with peptides comprising a significant portion of the dry weight. researchgate.netnih.gov
Primary Structural Features
The primary structure of this compound is defined by its amino acid composition and the sequence of these amino acids.
Amino Acid Compositional Analysis
Amino acid analysis of this compound has revealed a characteristic composition. It is noted for a high content of lysine (B10760008), aspartic acid, and glutamic acid. nih.gov Studies on the amino acid composition of proteins from different Vespa species, including Vespa basalis, have identified a variety of proteinogenic amino acids. nih.govresearchgate.net While these studies often focus on broader venom or silk protein composition, they provide context for the types of amino acids present in hornet proteins. For instance, analyses of hornet silk proteins have shown high percentages of amino acids like alanine, serine, aspartic acid, and glutamic acid. znaturforsch.comtandfonline.comresearchgate.net
An interactive table summarizing the amino acid composition of this compound, based on available data, is presented below:
| Amino Acid | Relative Content |
| Lysine | High |
| Aspartic Acid | High |
| Glutamic Acid | High |
| Tryptophan | Absent |
| Cysteine | Absent |
Electrophoretic and Mass Spectrometric Characterization (Implied by purification and molecular weight discussion)
The purification and characterization of this compound have involved techniques such as electrophoresis and mass spectrometry, which provide insights into its molecular properties. Gel permeation chromatography followed by ion-exchange chromatography has been used to purify this compound from hornet venom. nih.govnih.gov
Electrophoretic techniques, such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), are commonly used in protein characterization to determine the molecular weight and assess the purity of protein samples. znaturforsch.comtandfonline.comresearchgate.netfrontiersin.org While specific electrophoretic profiles solely for this compound from Vespa flavitarsus or Vespa basalis were not detailed in the provided snippets beyond its approximate molecular weight, SDS-PAGE is implied as a standard method for analyzing protein components in venom and determining their molecular masses. tandfonline.comresearchgate.netfrontiersin.orgnih.gov The reported molecular mass of approximately 32 kDa for this compound was likely determined or confirmed through such methods. nih.govnih.gov
Mass spectrometry, particularly techniques like MALDI-TOF/MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight/Mass Spectrometry) and nLC-MS/MS (nano liquid chromatography-tandem mass spectrometry), are powerful tools for the precise determination of peptide and protein masses and for obtaining amino acid sequence information through peptide fragmentation. tandfonline.comfrontiersin.orgnih.govbiorxiv.org These techniques are routinely applied in the characterization of venom components. frontiersin.orgnih.govbiorxiv.org Although detailed mass spectrometric data specifically for this compound's complete sequence was not provided, the use of such methods is implied in the context of modern protein characterization and the determination of molecular weight and potentially partial sequences during purification and analysis of venom proteins. tandfonline.comnih.govbiorxiv.org
| Technique | Application in this compound Characterization (Implied/Reported) |
| Gel Permeation Chromatography | Purification nih.govnih.gov |
| Ion-Exchange Chromatography | Purification nih.govnih.gov |
| SDS-PAGE | Molecular weight estimation, purity assessment znaturforsch.comtandfonline.comresearchgate.netfrontiersin.orgnih.gov |
| Mass Spectrometry (e.g., MALDI-TOF/MS, nLC-MS/MS) | Molecular weight determination, potential sequence analysis tandfonline.comfrontiersin.orgnih.govbiorxiv.org |
Biological Activities and Molecular Mechanisms of Hornetin
Antimicrobial Activity Mechanisms
Hornetin has been reported to exhibit antimicrobial properties, demonstrating activity against a range of microorganisms. mims.com While the precise mechanisms can vary among different antimicrobial peptides and proteins found in venom, general modes of action often involve disrupting microbial cell membranes or interfering with essential cellular processes. fishersci.co.uknih.govnih.govalfa-chemistry.comnih.gov
This compound is noted to possess antibacterial activity. mims.com Venom from various hornet and wasp species contains antimicrobial peptides (AMPs) that are effective against both Gram-positive and Gram-negative bacteria. fishersci.co.uknih.govnih.govalfa-chemistry.comwikipedia.org These peptides can act by permeabilizing and disrupting bacterial cell membranes, leading to cell death. fishersci.co.uknih.govnih.govalfa-chemistry.com While these mechanisms are well-documented for venom AMPs, studies specifically detailing the antibacterial potency and mechanisms of the 32 kDa this compound protein are less prevalent in the provided search results, with one source broadly stating its antibacterial activity. mims.com
Antifungal activity has also been attributed to this compound. mims.com Similar to antibacterial effects, other components found in hornet and wasp venoms, such as mastoparans, have demonstrated potent antifungal activity against various fungal strains, including Candida albicans. fishersci.co.uknih.govnih.gov These effects can involve membrane disruption and other cellular targets within fungal cells. While the general antifungal potential of hornet venom components is established, specific data on the antifungal potency and mechanisms of this compound itself are primarily indicated by its inclusion in a list of activities. mims.com
This compound is also reported to have antiviral activity. mims.com Research on other venom components, such as mastoparan (B549812) derivatives from bees and wasps, has shown broad-spectrum antiviral activity against enveloped viruses, with mechanisms potentially involving the inactivation of viruses and activation of cell-mediated antiviral immune responses. While these findings highlight the potential for antiviral compounds in venom, the specific antiviral mechanisms and targets of this compound require further detailed investigation.
Antifungal Potency
Neuromuscular System Interactions (Non-human Models)
Studies using non-human models have investigated the effects of this compound on the neuromuscular system. The this compound protein isolated from Vespa flavitarsus venom has been shown to exert significant effects on nerve and muscle preparations. guidetopharmacology.org
This compound has demonstrated presynaptic neurotoxicity at microgram levels when assayed on isolated nerve-muscle preparations of chicks and mice. guidetopharmacology.org Presynaptic neurotoxins typically interfere with the function of the nerve terminal, often by affecting the release of neurotransmitters such as acetylcholine. This interference can lead to a block in neuromuscular transmission. While the specific molecular target of this compound's presynaptic neurotoxicity is not explicitly detailed in the provided information, its effect on the presynaptic terminal suggests an interaction with the machinery responsible for neurotransmitter release. guidetopharmacology.org
Presynaptic Neurotoxic Mechanisms
Cellular Membrane Interactions
This compound's interaction with cellular membranes is a key aspect of its biological activity, particularly its ability to affect membrane permeability.
Erythrocyte Membrane Permeabilization Mechanisms (in non-human models)
Research in non-human models has explored the mechanisms by which this compound can induce permeabilization of erythrocyte membranes. While specific detailed mechanisms for this compound itself were not extensively detailed in the search results, related peptides from hornet venom, such as mastoparan-B and melittin, are known to interact with lipid membranes due to their amphipathic properties, leading to increased permeability and hemolysis innovareacademics.in. These peptides can cause the disruption of cellular membranes innovareacademics.in. Melittin, for instance, can interact with lipid membranes, increasing the permeability of erythrocytes and other cell membranes, and can cause significant hemolysis . This interaction can lead to the leakage of intracellular molecules .
Comparative Analysis with Mastoparan-Induced Membrane Disruption
This compound's effects on membranes can be compared to those of mastoparans, another group of peptides found in hornet venoms. Mastoparans are generally characterized by an amphipathic α-helical structure and a net positive charge, features that facilitate their interaction with cell membranes nih.gov. This interaction enables mastoparans to attach to biomembranes and form pores, thereby increasing cell membrane permeability nih.gov. Mastoparan-B, isolated from Vespa basalis venom, has been studied for its interaction with phospholipid bilayers and its hemolytic activity capes.gov.br. While both mastoparan and mastoparan-B interact with lipid bilayers, differences in their hydrophilic surfaces can lead to subtle changes in their membrane interactions and resulting biological activity capes.gov.br. Mastoparan-B has been shown to cause a change in the shape of erythrocytes capes.gov.br. Mastoparans, in general, bind to the membranes of various cell types, including erythrocytes, contributing to their hemolytic activity nih.gov.
Inflammation Pathway Modulation (Mechanistic Inquiry, Non-clinical Context)
In a non-clinical context, there is interest in the potential of this compound and other hornet venom components to modulate inflammation pathways ontosight.aiinnovareacademics.in. Hornet venom contains components that can induce inflammatory responses innovareacademics.in. Hymenopteran stings, including those from hornets, can induce inflammation researchgate.net. While direct detailed mechanisms of this compound's specific modulation of inflammation pathways were not prominent in the search results, wasp venoms in general have been investigated for anti-inflammatory effects in non-clinical settings mdpi.comresearchgate.net. For example, Vespa tropica venom has been shown to reduce oxidative stress and attenuate LPS-induced activation of NF-κB phosphorylation in microglia, a key transcription factor in the regulation of cellular inflammatory response mdpi.comresearchgate.net. Bracon hebetor venom also mediated LPS-induced inflammation without cytotoxicity mdpi.com. These findings suggest that components within hornet and wasp venoms, potentially including this compound, may influence inflammatory processes through various mechanisms, such as affecting signaling pathways like NF-κB mdpi.comresearchgate.net.
Table 1: Comparative Membrane Activity of Venom Peptides (Non-Human Models)
| Peptide | Source Hornet/Wasp Species | Membrane Interaction Mechanism | Effect on Erythrocytes (Non-Human) |
| This compound | Vespa mandarinia ontosight.ai | Interacts with cellular membranes innovareacademics.in | Permeabilization ontosight.ai |
| Mastoparan-B | Vespa basalis capes.gov.br | Interaction with phospholipid bilayers, pore formation nih.govcapes.gov.br | Hemolytic activity, shape change innovareacademics.incapes.gov.br |
| Mastoparans (General) | Various Vespa spp. researchgate.net | Amphipathic α-helical structure, pore formation nih.gov | Hemolysis, membrane permeabilization nih.govresearchgate.net |
| Melittin | Wasp venom (general) | Amphipathic properties, interacts with lipid membranes | Heavy hemolysis, increased permeability, rupturing |
Table 2: Examples of Wasp Venom Effects on Inflammation (Non-Clinical)
| Venom Source | Model System | Observed Effect on Inflammation Pathway | Potential Mechanism Involved |
| Vespa tropica mdpi.comresearchgate.net | Microglial cells (LPS-induced) mdpi.comresearchgate.net | Attenuated NF-κB phosphorylation mdpi.comresearchgate.net | Suppression of NF-κB pathway mdpi.comresearchgate.net |
| Bracon hebetor mdpi.com | RAW 264.7 cells (LPS-induced) mdpi.com | Mediated LPS-induced inflammation mdpi.com | Not explicitly detailed mdpi.com |
| Nasonia vitripennis mdpi.com | Not specified | Down-regulation of IL-1β mdpi.com | Affecting cytokine levels mdpi.com |
Biosynthetic Pathways and in Silico Predictions
Putative Gene Encoding and Translational Processes
The biosynthesis of peptides and proteins in venom glands begins with the genetic information encoded in DNA. For hornetin, a nonapeptide, a specific gene would encode a precursor protein. Studies on other venom peptides, such as mastoparans found in wasp venoms, indicate that they are initially synthesized as precursor polypeptides. These precursors typically contain an N-terminal signal sequence, an anionic prosequence, the mature peptide sequence, and often a C-terminal glycine (B1666218) residue. researchgate.net The signal sequence directs the nascent polypeptide into the endoplasmic reticulum, while the prosequence may play a role in folding, stability, or regulating activity of the mature peptide.
The translational process occurs on ribosomes within the venom gland cells, where the mRNA transcribed from the this compound gene is used as a template to synthesize the precursor polypeptide chain. The high abundance of extracellular and secreted proteins, particularly toxins, in venom glands suggests that the cellular machinery for RNA transport, splicing, translation, processing, and transport is highly enriched in these tissues, consistent with their primary function of toxin production. plos.org
While direct identification of the specific gene encoding this compound was not found in the provided results, research on other hornet venom components, such as venom allergen antigen 5, has involved the identification and expression of their encoding genes. nih.gov This suggests that similar molecular techniques can be applied to study this compound gene encoding. In silico prediction tools can be used to search for potential gene sequences based on the known amino acid sequence of this compound, identify regulatory elements, and predict the structure of the encoded precursor protein.
Post-Translational Modification Pathways
Following translation, the this compound precursor undergoes post-translational modifications (PTMs) within the venom gland cells to become the mature, biologically active nonapeptide. PTMs are crucial biochemical processes that significantly influence protein function, stability, localization, and interactions. nih.gov Common PTMs include the addition of chemical groups, proteolytic cleavage, and protein degradation.
For peptide toxins like mastoparans, a key PTM is the cleavage of the precursor polypeptide to release the mature peptide. researchgate.net The C-terminal glycine residue often found in the precursor can be amidated, a modification known to enhance the biological activity and stability of many peptide hormones and neurotransmitters. While specific PTMs for this compound are not detailed in the search results, based on its nature as a venom peptide, proteolytic processing of a larger precursor is highly likely. Other potential PTMs could include modifications to specific amino acid residues, although the absence of tryptophan and cysteine in the Vespa flavitarsus this compound might limit certain types of modifications like disulfide bond formation. nih.gov
In silico tools can predict potential cleavage sites within the precursor sequence and identify motifs that might be targets for other PTMs. Analyzing the amino acid sequence of this compound can provide clues about possible modifications it might undergo.
Regulation of Biosynthesis within Venom Glands
The production of venom components in hornets is a tightly regulated process occurring within the venom glands. This regulation ensures that the appropriate types and quantities of toxins are produced and stored. While the specific regulatory mechanisms for this compound biosynthesis are not explicitly described, general principles of venom gland regulation in other venomous animals can be considered.
Studies on venom glands of other species, such as snakes, highlight the complex physiological and cellular processes involved in venom production, including the activation of stress response pathways and significant cellular and secretory activity. nsf.gov The expression of toxin-encoding genes is a key point of regulation. Transcriptomic analyses of hornet venom glands have revealed the overexpression of numerous toxin-coding transcripts compared to other tissues, indicating transcriptional control of venom production. frontiersin.org
Furthermore, the regulation of biosynthesis can involve factors such as developmental stage, nutritional status, and environmental cues. For instance, nutrient utilization in male hornets has been shown to change with maturation, impacting protein synthesis. mdpi.com The presence of alarm pheromones in the venom gland also suggests a complex chemical communication system that might influence venom production or release. kmonceau.fr
In silico approaches can contribute to understanding regulation by analyzing gene expression data, identifying transcription factor binding sites in the promoter regions of this compound genes, and modeling regulatory networks within the venom gland cells.
Compound Information
Synthetic Chemistry and Analogue Development for Hornetin Research
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Hornetin Analogues
Solid-phase peptide synthesis (SPPS) is a widely utilized method for the stepwise assembly of peptides on an insoluble solid support or resin. nih.gov This technique, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by simplifying purification steps; reagents and soluble by-products can be removed by simple filtration, as the growing peptide chain remains anchored to the solid phase. nih.govnih.gov SPPS allows for the controlled and efficient synthesis of peptides and their analogues, making it particularly valuable for producing wasp venom peptides like mastoparans and their derivatives, which are often present in trace amounts in nature. nih.gov
The most common strategy employed in SPPS is the Fmoc (9-fluorenylmethoxycarbonyl)/t-Bu (tert-butyl) approach. nih.govresearchgate.netbeilstein-journals.org This method involves the temporary Nα-protection of amino acids with the Fmoc group, which is acid-labile and can be removed under mild basic conditions (typically with piperidine). nih.govresearchgate.net Side-chain functional groups are protected with t-Bu-based protecting groups that are stable to the Fmoc deprotection conditions but can be cleaved simultaneously with the peptide from the resin using strong acid (commonly trifluoroacetic acid, TFA) at the end of the synthesis. researchgate.netbeilstein-journals.org
The general SPPS cycle involves the following steps:
Deprotection of the Nα-Fmoc group of the resin-bound amino acid or peptide chain. nih.gov
Washing steps to remove the deprotection reagent and by-products. nih.gov
Coupling of the next protected amino acid, activated at its carboxyl group, to the free amino terminus of the peptide chain. nih.gov
Washing steps to remove excess reagents and coupling by-products. nih.gov
This cycle is repeated for each amino acid in the desired sequence. nih.gov Automated peptide synthesizers are often used to perform these repetitive steps, increasing efficiency and throughput. researchgate.netbeilstein-journals.org Rink amide resin is frequently used for the synthesis of peptides with a C-terminal amide, a common modification found in many natural peptides, including mastoparans. beilstein-journals.org Cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups are typically achieved using a cleavage cocktail containing TFA and scavengers like ethanedithiol (EDT), triisopropylsilane (B1312306) (TIPS), and water. beilstein-journals.org
SPPS has been successfully applied to synthesize various wasp venom peptides and their analogues, including mastoparan (B549812), anoplin, decoralin, polybia-MP-I, polybia-CP, polydim-I, and agelaia-MP. nih.gov The ability to introduce modifications at specific positions during the synthesis allows for the creation of diverse analogue libraries for SAR studies.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a peptide's amino acid sequence, length, charge, hydrophobicity, and conformation influence its biological activity. For this compound and its related mastoparan peptides, SAR studies have focused on identifying the key structural features responsible for their diverse effects, particularly their antimicrobial and membrane-interacting properties. dntb.gov.uaresearchgate.netrcsi.science
Mastoparans, including this compound-like peptides, are typically cationic and amphipathic, often adopting an alpha-helical conformation in membrane-mimetic environments. researchgate.netrcsi.science These characteristics are crucial for their interaction with negatively charged bacterial cell membranes, a primary mechanism of their antimicrobial action. researchgate.netrcsi.science
Key findings from SAR studies on mastoparan analogues highlight the importance of:
Amphipathicity and Alpha-Helical Structure: The ability to form an amphipathic alpha-helix, with hydrophobic residues clustered on one face and positively charged residues on the opposite face, is critical for the membrane-disrupting activity of mastoparans and their analogues. dntb.gov.uaresearchgate.netrcsi.sciencenih.gov Modifications that disrupt this amphipathic balance or helical propensity often lead to reduced activity. researchgate.net
Positive Charge: The presence and positioning of positively charged amino acids, primarily lysine (B10760008) residues, are essential for electrostatic interactions with the anionic components of bacterial membranes. dntb.gov.uarcsi.science Studies have shown that the number and arrangement of lysine residues significantly impact antimicrobial potency and selectivity. rcsi.sciencecpu-bioinfor.org For instance, increasing the net positive charge can enhance interactions with bacterial membranes. rcsi.science
Amino Acid Substitutions and Deletions: Substituting or deleting specific amino acids can significantly alter the peptide's physicochemical properties and biological activity. researchgate.netresearchgate.net For example, studies on mastoparan-L analogues have shown that specific substitutions can improve cell selectivity and antibacterial features. nih.gov Deletions at the C-terminus of some mastoparan analogues have been shown to decrease antibacterial and hemolytic activity, potentially by reducing the length of the alpha-helix. researchgate.net
SAR studies often involve synthesizing a series of peptide analogues with systematic modifications and evaluating their biological activities (e.g., minimum inhibitory concentration against bacteria, hemolytic activity against red blood cells). researchgate.netnih.gov This allows researchers to correlate specific structural changes with observed biological effects and identify features that enhance desired activities while minimizing toxicity. researchgate.netnih.gov
| Peptide | Origin/Type | Key Modification(s) | Observed Activity Changes (vs. Parent) | Reference |
| Mastoparan-L | Vespula lewisii (Natural) | - | Baseline for analogues | nih.govresearchgate.net |
| Mastoparan-MO | Analogue of Mastoparan-L | Addition of 5 apolar residues | Increased hydrophobicity, improved activity vs. S. aureus, slight decrease in hemolysis. | nih.gov |
| [I5, R8] MP | Analogue of Mastoparan-L | Ala5 to Ile, Ala8 to Arg | Enhanced cell selectivity, improved antibacterial features vs. S. aureus, significantly reduced hemolysis. | nih.govresearchgate.net |
| Cyclized MP-C | Analogue of Mastoparan-C (Vespa crabro) | Disulphide bridge (N- to C-terminus) | Longer half-life, lower antimicrobial potency, higher hemolysis. | beilstein-journals.org |
| Polybia-MP-I analogues | Analogue of Polybia-MP-I (Polybia paulista) | Proline replacement at pos 7, 8, or 9 | Drastically decreased antitumor activity. |
Design Principles for Bioactive Analogues
The insights gained from SAR studies guide the rational design of this compound and mastoparan analogues with improved therapeutic potential. The goal is often to enhance target activity (e.g., antimicrobial efficacy) while reducing undesirable side effects, such as toxicity to mammalian cells. researchgate.netrcsi.sciencenih.gov
Key design principles for creating bioactive this compound analogues include:
Modulating Amphipathicity and Hydrophobicity: Adjusting the balance between hydrophobic and hydrophilic residues is crucial for controlling membrane interactions and improving selectivity. Strategies include substituting amino acids with different hydrophobicities or incorporating lipidation to enhance membrane targeting. researchgate.netresearchgate.netnih.gov
Enhancing Helical Content and Stability: Designing sequences that favor a stable alpha-helical conformation in membrane environments can improve membrane insertion and disruption. Modifications like introducing helix-promoting residues or cyclization can be employed. beilstein-journals.orgresearchgate.net
Improving Cell Selectivity: Strategies to increase the peptide's preference for bacterial over mammalian cell membranes are critical for reducing toxicity. This can involve subtle changes in charge distribution, hydrophobicity, or incorporating specific targeting motifs. nih.govnih.gov
Increasing Stability: Natural peptides can be susceptible to proteolytic degradation, limiting their in vivo half-life. Modifications such as cyclization, terminal amidation, or incorporating non-natural amino acids (like D-amino acids) can enhance stability against proteases. beilstein-journals.orgresearchgate.netnih.gov
Targeted Delivery: For specific applications, analogues can be designed to include sequences that facilitate cellular uptake or target specific cell types. beilstein-journals.org
The design process often involves a combination of rational design based on known SAR, computational modeling to predict structures and interactions, and the synthesis and testing of designed analogues. researchgate.netnih.gov By systematically modifying the structure of this compound and related mastoparans, researchers aim to develop potent and selective peptide-based agents with potential applications in combating infectious diseases and other conditions. nih.gov
Advanced Analytical Methodologies for Hornetin Characterization
Spectroscopic Techniques (e.g., NMR, CD) for Conformational Analysis
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, are invaluable tools for the structural and conformational analysis of molecules like hornetin.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, such as peptides and proteins jascoinc.comcreative-proteomics.com. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the conformational arrangement of peptide bonds and the environment of aromatic amino acid side chains and disulfide bonds jascoinc.comcreative-proteomics.comspringernature.com.
Far-UV CD (190-250 nm): This region is primarily used to analyze the secondary structure elements, such as alpha-helices, beta-sheets, turns, and random coils. Each of these structures exhibits a characteristic CD signature, allowing for the estimation of their relative proportions creative-proteomics.combiorxiv.org. For example, alpha-helices typically show negative bands near 208 nm and 222 nm and a positive band around 190 nm creative-proteomics.com.
Near-UV CD (250-350 nm): This region provides information about the tertiary structure and the environment of aromatic amino acid residues (phenylalanine, tyrosine, and tryptophan) and disulfide bonds jascoinc.comcreative-proteomics.com. Changes in the near-UV CD spectrum can indicate alterations in the molecule's tertiary conformation, such as those induced by folding or interactions with other molecules creative-proteomics.comspringernature.com.
CD spectroscopy can be used to assess conformational changes under varying experimental conditions, such as temperature or the presence of ligands, providing insights into the molecule's stability and interactions biorxiv.org. Although specific CD data for this compound were not found, CD spectroscopy is routinely applied to characterize the conformation of peptides from hornet venoms unifesp.br.
High-Resolution Mass Spectrometry for Peptide Sequencing and Modification Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of peptides, providing precise mass measurements that are crucial for determining elemental composition, confirming molecular weight, and identifying post-translational modifications thermofisher.commdpi.comnih.gov.
Peptide Sequencing by Tandem Mass Spectrometry (MS/MS): Tandem MS is widely used for peptide sequencing. In this technique, a precursor ion (the intact peptide) is selected and fragmented, and the resulting fragment ions are mass-analyzed wikipedia.orgthermofisher.comresearchgate.net. The pattern of fragment ions (b-ions, y-ions, etc.) provides information about the amino acid sequence wikipedia.orgresearchgate.net. De novo peptide sequencing algorithms can determine the sequence directly from the MS/MS spectrum without prior knowledge of the sequence wikipedia.orgresearchgate.net. This is particularly useful for characterizing novel peptides like those found in venoms researchgate.netwikipedia.org.
High Mass Accuracy and Resolving Power: HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass analyzers, offer high mass accuracy and resolving power, enabling the differentiation of compounds with very similar masses (isobars) and providing confidence in elemental composition assignments thermofisher.commdpi.comnih.govyoutube.com. This is essential for identifying peptides and potential modifications accurately thermofisher.com.
Identification of Modifications: HRMS can detect subtle mass shifts corresponding to post-translational modifications (PTMs) such as amidation, phosphorylation, or glycosylation nih.govthermofisher.com. By comparing the experimentally determined mass of a peptide or its fragments to the theoretical masses of known amino acid sequences and common modifications, PTMs can be identified and localized thermofisher.com. This compound, if a peptide, may undergo such modifications, which can significantly impact its biological activity.
Research on hornet venom peptides frequently utilizes mass spectrometry for sequencing and characterization researchgate.netplos.orgplos.org. For instance, mass spectrometry has been effectively used to determine the amino-acid sequence of microquantities of peptides from the East-European hornet Vespa orientalis researchgate.net.
Chromatographic-Mass Spectrometric Coupling for Purity and Identity Confirmation
Coupling chromatographic separation techniques with mass spectrometry is a powerful approach for the comprehensive analysis of complex samples, such as biological extracts containing this compound govinfo.govdictionnaire-amoureux-des-fourmis.frlabinsights.nlrajithperera.com. This hyphenated technique allows for the separation of individual components within a mixture before they are introduced into the mass spectrometer for detection and characterization labinsights.nlrajithperera.com.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a widely used technique for the analysis of peptides and other non-volatile compounds mdpi.comthermofisher.comgovinfo.gov. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is typically used to separate components based on their differential interactions with a stationary phase and a mobile phase rajithperera.comagraria.com.br. The separated components then enter the mass spectrometer, where their mass-to-charge ratio (m/z) is measured labinsights.nlrajithperera.com.
LC-MS is crucial for:
Purity Assessment: Chromatographic separation allows for the determination of the purity of an isolated compound by identifying and quantifying impurities present in the sample labinsights.nl. The chromatogram shows peaks corresponding to different components, and the relative area of the this compound peak indicates its purity level .
Identity Confirmation: By combining the chromatographic retention time with the mass spectral data, the identity of this compound can be confirmed labinsights.nl. The accurate mass obtained from HRMS provides a highly specific identifier for the compound thermofisher.commdpi.com.
Analysis of Complex Mixtures: LC-MS is essential for analyzing complex biological matrices, allowing for the targeted analysis of this compound within the venom or other relevant samples govinfo.govdictionnaire-amoureux-des-fourmis.fr.
Studies on hornet venom components frequently employ LC-MS for purification and characterization plos.orgplos.org. This coupling allows for the separation of different venom components, followed by their identification and structural analysis via mass spectrometry plos.orgplos.org.
Chromatographic Data Illustration:
While specific chromatographic data for purified this compound is not available in the provided search results, the following table illustrates the type of data that would be obtained from an LC analysis, showing a hypothetical scenario for demonstrating purity.
| Peak | Retention Time (minutes) | Area (%) | Assignment |
| 1 | 4.5 | 2.1 | Impurity A |
| 2 | 7.8 | 95.5 | This compound |
| 3 | 9.1 | 1.9 | Impurity B |
| 4 | 11.3 | 0.5 | Minor Component |
Note: This table presents hypothetical data to illustrate the concept of purity assessment via chromatography.
The combination of chromatographic separation and mass spectrometric detection provides a robust method for confirming the purity and identity of this compound, ensuring that the compound being studied is well-defined and free from significant contaminants labinsights.nl.
Future Research Trajectories for Hornetin Exploration
Elucidation of Undefined Molecular Targets
Despite the reported biological activities of hornetin, the specific molecular targets through which it exerts its effects are not yet fully defined. Research into hornet venom components in general suggests interactions with a variety of biological molecules, including receptors, ion channels, and gated channels, which can influence cellular permeability and function mdpi.comresearchgate.net. Peptides found in wasp venoms, such as mastoparans, are known to target neural systems by inhibiting sodium channels researchgate.netnih.gov. Given that this compound is a peptide component of hornet venom, it is plausible that it interacts with similar or novel molecular targets.
Future research endeavors should prioritize the detailed investigation of this compound's binding partners and downstream signaling pathways at the molecular level. Techniques such as affinity chromatography, pull-down assays, and advanced spectroscopic methods could be employed to identify proteins or lipids that directly interact with this compound. Furthermore, electrophysiological studies could help characterize its effects on ion channel activity, similar to research conducted on other venom peptides. Understanding these specific interactions is crucial for fully comprehending this compound's biological activities and its potential as a therapeutic agent or research tool.
Novel Biological Activity Discovery in Non-mammalian Systems
This compound is naturally found in hornet venom, which is primarily utilized for subduing insect prey mdpi.comnih.gov. Studies on the diet of invasive hornets, for instance, involve analyzing the gut contents of larvae to identify various insect prey species, demonstrating the venom's efficacy in non-mammalian insect systems researchgate.netdntb.gov.ua. While its role in predation on insects is established, the potential for this compound to exhibit novel biological activities in a wider range of non-mammalian systems warrants further exploration.
Beyond its known antimicrobial effects researchgate.net, future research could investigate this compound's impact on other invertebrates, non-mammalian vertebrates, or even plant systems. This could involve studying its effects on cellular processes, developmental stages, or physiological functions in these organisms. For example, research could explore if this compound or its analogs have applications in controlling agricultural pests beyond the typical hornet prey spectrum, or if they exhibit any effects on plant pathogens. Investigating this compound's interactions and effects in diverse non-mammalian biological contexts could uncover novel applications and provide deeper insights into its evolutionary role and biochemical properties.
Development of Advanced Synthetic Strategies
The isolation of peptides like this compound directly from natural sources such as hornet venom can be challenging and yield limited quantities openaccessjournals.com. This limitation hinders extensive research and potential development of this compound or its derivatives for various applications. Therefore, the development of efficient and scalable synthetic strategies for this compound and its analogs is a critical area for future research.
Current peptide synthesis methods, such as solid-phase peptide synthesis (SPPS), are widely used for producing peptides and their analogs mdpi.comopenaccessjournals.combachem.compeptide.com. However, synthesizing longer or more complex peptides can still present challenges regarding yield and purity peptide.com. Advanced techniques like chemo-enzymatic peptide synthesis (CEPS), which utilize enzymes for ligation, offer potential advantages for synthesizing longer and more intricate peptide structures peptide.com.
Q & A
What frameworks (e.g., FINER, PICO) ensure this compound research questions are ethically sound and reproducible?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
